

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dihydroajugapitin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroajugapitin*

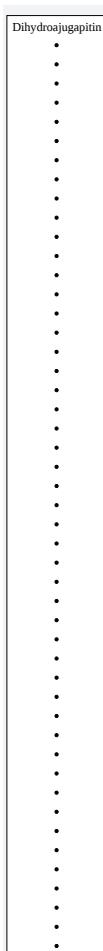
Cat. No.: *B1151044*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroajugapitin is a naturally occurring neo-clerodane diterpenoid that has been isolated from plants of the *Ajuga* genus. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of **Dihydroajugapitin**. Detailed information on its chemical properties and a plausible experimental protocol for its isolation are presented. Furthermore, a standard methodology for evaluating its antibacterial activity is described. This document aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this complex natural product.


Chemical Structure and Stereochemistry

Dihydroajugapitin, also known as **14,15-Dihydroajugapitin**, is a complex diterpenoid belonging to the neo-clerodane class.^[1] These compounds are characterized by a bicyclic decalin core and a variety of oxygen-containing functional groups.^[2] The structural complexity and chirality of **Dihydroajugapitin** are critical to its biological activity.

The systematic IUPAC name for **Dihydroajugapitin** is [(1*R*,2*S*,3*R*,4*aR*,5*S*,6*R*,8*S*,8*aR*)-5-[(3*aR*,5*S*,6*aS*)-2,3,3*a*,4,5,6*a*-hexahydrofuro[2,3-*b*]furan-5-yl]-8-acetyloxy-8-*a*-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4*a*,6,7,8-hexahydro-2*H*-naphthalene-1,2'-

oxirane]-2-yl] (2S)-2-methylbutanoate. This name precisely defines the absolute configuration at each of the numerous stereocenters within the molecule.

Below is a two-dimensional representation of the chemical structure of **Dihydroajugapitin**, generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of **Dihydroajugapitin**.

Physicochemical and Biological Data

The following tables summarize the available quantitative data for **Dihydroajugapitin**.

Table 1: Physicochemical Properties of **Dihydroajugapitin**

Property	Value	Source
Molecular Formula	C ₂₉ H ₄₄ O ₁₀	PubChem[3]
Molecular Weight	552.65 g/mol	PubChem[3]
IUPAC Name	<p>[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5- [(3aR,5S,6aS)-2,3,3a,4,5,6a- hexahydrofuro[2,3-b]furan-5- yl]-8-acetoxy-8a- (acetoxyethyl)-3-hydroxy- 5,6-dimethylspiro[3,4,4a,6,7,8- hexahydro-2H-naphthalene- 1,2'-oxirane]-2-yl] (2S)-2- methylbutanoate</p>	PubChem[3]
CAS Number	87480-84-0	ChemicalBook[4]

Table 2: Antibacterial Activity of **Dihydroajugapitin**

Organism	Assay Method	Result	Source
Escherichia coli	Agar well diffusion	Zone of inhibition: 25.0 ± 1.4 mm	Ganaie et al., 2017[5]
Escherichia coli	Broth microdilution	MIC: 500-1000 µg/ml	Ganaie et al., 2017[5]

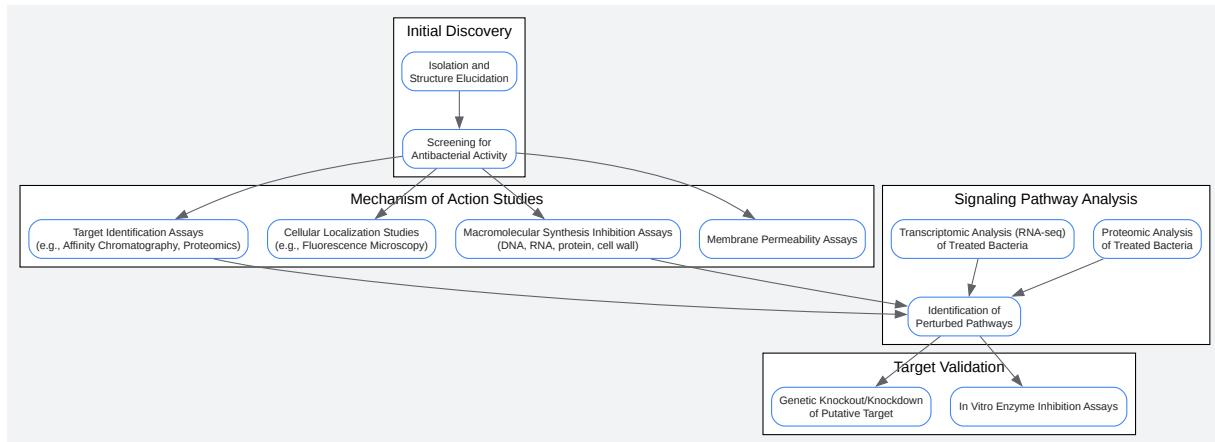
Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for **Dihydroajugapitin**, while mentioned in the literature as the basis for its structure elucidation, is not readily available in public databases or primary publications in a detailed, tabulated format. Researchers are advised to consult the original isolation papers for more specific information.[1]

Experimental Protocols

Isolation of Dihydroajugapitin from Ajuga bracteosa

The following is a generalized protocol for the isolation of neo-clerodane diterpenoids, including **Dihydroajugapitin**, from Ajuga species, based on methodologies described in the literature.[1]

- Extraction:
 - Air-dried and powdered aerial parts of *Ajuga bracteosa* are exhaustively extracted with a suitable solvent, such as dichloromethane or methanol, at room temperature.
 - The solvent is then removed under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is subjected to column chromatography on silica gel.
 - A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification:
 - Fractions containing compounds with similar TLC profiles are combined and further purified using preparative high-performance liquid chromatography (HPLC).
 - A reversed-phase C18 column is typically used with a mobile phase gradient of methanol and water.
 - The purity of the isolated **Dihydroajugapitin** is confirmed by analytical HPLC.
- Structure Elucidation:
 - The structure of the purified compound is determined using a combination of spectroscopic techniques, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
 - The stereochemistry is established through analysis of coupling constants in NMR spectra, NOESY experiments, and comparison with data from known related compounds.


Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard protocol for determining the MIC of a pure compound against *E. coli* using the broth microdilution method.

- Preparation of Bacterial Inoculum:
 - A single colony of *E. coli* is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.
 - The bacterial suspension is then diluted to achieve a standardized concentration, typically 5×10^5 colony-forming units (CFU)/mL.
- Preparation of Compound Dilutions:
 - A stock solution of **Dihydroajugapitin** is prepared in a suitable solvent (e.g., DMSO).
 - Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.
- Inoculation and Incubation:
 - Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
 - Positive (bacteria and broth) and negative (broth only) controls are included.
 - The microtiter plate is incubated at 37°C for 18-24 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways modulated by **Dihydroajugapitin** have not been elucidated. Its antibacterial activity suggests interference with essential bacterial processes. The following diagram illustrates a general workflow for investigating the mechanism of action of a novel antibacterial compound like **Dihydroajugapitin**.

[Click to download full resolution via product page](#)

Caption: A workflow for elucidating the mechanism of action of a novel antibacterial compound.

Conclusion

Dihydroajugapitin is a structurally complex natural product with confirmed antibacterial properties. Its intricate stereochemistry likely plays a crucial role in its biological activity. While its full therapeutic potential is yet to be explored, this guide provides a foundational understanding for future research and development. Further studies are warranted to fully characterize its spectroscopic properties, elucidate its mechanism of action, and explore its potential as a lead compound for new antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A tandem mass spectrometric investigation of the low-energy collision-activated fragmentation of neo-clerodane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial neoclerodane diterpenoids from Ajuga lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dihydroajugapitin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1151044#dihydroajugapitin-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com